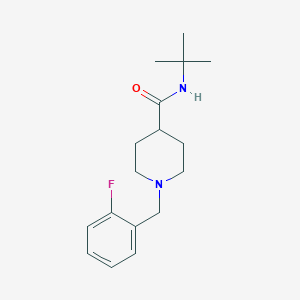
3-cyano-1-(2-oxo-2-phenylethyl)pyridinium bromide
Übersicht
Beschreibung
3-cyano-1-(2-oxo-2-phenylethyl)pyridinium bromide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a pyridinium salt that is synthesized from the reaction of 2-acetylpyridine and malononitrile in the presence of a strong acid catalyst.
Wissenschaftliche Forschungsanwendungen
3-cyano-1-(2-oxo-2-phenylethyl)pyridinium bromide has shown potential applications in various scientific research fields. This compound has been studied for its antibacterial and antifungal properties, as well as its potential as a fluorescent probe for detecting metal ions. Additionally, this compound has been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of 3-cyano-1-(2-oxo-2-phenylethyl)pyridinium bromide is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various cellular processes. This compound has been shown to inhibit the activity of bacterial and fungal enzymes, as well as enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
3-cyano-1-(2-oxo-2-phenylethyl)pyridinium bromide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of bacterial and fungal cells, as well as induce apoptosis in cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-cyano-1-(2-oxo-2-phenylethyl)pyridinium bromide in lab experiments is its high yield and ease of purification. Additionally, this compound has been shown to have a wide range of potential applications, making it a versatile compound for scientific research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 3-cyano-1-(2-oxo-2-phenylethyl)pyridinium bromide. One potential direction is to further investigate its potential as a fluorescent probe for metal ion detection. Additionally, more research could be done to optimize its use as an antibacterial and antifungal agent, as well as its potential use in cancer therapy. Finally, more research could be done to better understand its mechanism of action, which may lead to the development of more effective applications for this compound.
Eigenschaften
IUPAC Name |
1-phenacylpyridin-1-ium-3-carbonitrile;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N2O.BrH/c15-9-12-5-4-8-16(10-12)11-14(17)13-6-2-1-3-7-13;/h1-8,10H,11H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIMXLIQILLRLJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC(=C2)C#N.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385674 | |
| Record name | 3-Cyano-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide | |
CAS RN |
25357-46-4 | |
| Record name | 3-Cyano-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(isobutylamino)carbonothioyl]-2-methylbenzamide](/img/structure/B4964199.png)

![1,4-bis{[(3,5-dimethylbenzyl)thio]acetyl}piperazine](/img/structure/B4964217.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B4964223.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4964231.png)
![4-{[3-(hydroxymethyl)phenyl]diazenyl}-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4964234.png)
![methyl N-[(4-chlorophenoxy)acetyl]glycinate](/img/structure/B4964238.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]glycinamide](/img/structure/B4964259.png)
![5-{6-[(2,4-difluorophenyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide](/img/structure/B4964266.png)
![N-[2-{[(2-fluorophenoxy)acetyl]amino}-4-(2-thienyl)-1,3-thiazol-5-yl]benzamide](/img/structure/B4964270.png)
